molecular formula C17H11FN6O4S B4046743 1-(4-fluoro-3-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione

1-(4-fluoro-3-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione

Cat. No.: B4046743
M. Wt: 414.4 g/mol
InChI Key: LXIDWEYMBLLXEF-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C17H11FN6O4S and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.05465219 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of various nitroxides, serving as versatile synthons and reagents for spin-labelling studies (Hankovszky et al., 1989).
  • It is involved in the pyridinolysis of thiobenzoates, demonstrating its use in studying reaction kinetics and mechanisms in organic chemistry (Castro et al., 2004).
  • The compound has been used in the synthesis of heterocyclic systems containing bridgehead nitrogen atoms, highlighting its application in the creation of diverse organic structures (Pujari et al., 1990).

Material Science and Engineering

  • It's utilized in the development of transparent aromatic polyimides, indicating its role in advanced material science (Tapaswi et al., 2015).
  • The compound has applications in fluorescent pH sensor construction, showcasing its potential in sensor technology and chemical detection (Yang et al., 2013).

Pharmacology and Biochemistry

  • Its derivatives have been explored for antioxidant and bioactivity properties, implying its significance in pharmacological research (Alaşalvar et al., 2021).
  • The compound has been investigated in the context of nucleophilic substitution reactions, which is fundamental in biochemical processes (Koh et al., 1999).

Advanced Synthesis Techniques

  • It's used in the synthesis of novel oxide-bridged phenylmorphans, indicating its role in advanced organic synthesis methods (Hashimoto et al., 2004).
  • The compound is a key player in the synthesis of N-fused pyrroles, highlighting its versatility in organic synthesis (Bianchi et al., 2014).

Properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN6O4S/c18-12-7-6-11(8-13(12)24(27)28)22-15(25)9-14(16(22)26)29-17-19-20-21-23(17)10-4-2-1-3-5-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIDWEYMBLLXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluoro-3-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
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1-(4-fluoro-3-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
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1-(4-fluoro-3-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
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1-(4-fluoro-3-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
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1-(4-fluoro-3-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
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1-(4-fluoro-3-nitrophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione

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